2,4-Dichlorophenylhydrazine hydrochloride

Catalog No.
S1532656
CAS No.
5446-18-4
M.F
C6H7Cl3N2
M. Wt
213.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorophenylhydrazine hydrochloride

CAS Number

5446-18-4

Product Name

2,4-Dichlorophenylhydrazine hydrochloride

IUPAC Name

(2,4-dichlorophenyl)hydrazine;hydrochloride

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5 g/mol

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H

InChI Key

DDWYGJVFURAIJZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)NN.Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N[NH3+].[Cl-]

The exact mass of the compound 2,4-Dichlorophenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17186. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichlorophenylhydrazine hydrochloride (CAS 5446-18-4) is a highly stable, halogenated arylhydrazine salt primarily procured as a regioselective building block for 1,5-diarylpyrazoles and Fischer indole derivatives[1]. Unlike its free base counterpart, the hydrochloride salt is a bench-stable solid that resists ambient oxidation, ensuring precise stoichiometric control during complex multi-step syntheses [2]. Commercially, it is the critical precursor for manufacturing high-affinity cannabinoid (CB1) receptor antagonists, pyrazole-based agrochemical safeners, and emerging dual-action dopants for lead-free perovskite photovoltaics [3].

Substituting 2,4-dichlorophenylhydrazine hydrochloride with the free base, unsubstituted phenylhydrazine, or mono-chlorinated analogs leads to catastrophic failures in both process yield and downstream product efficacy [1]. The free base is highly prone to rapid oxidative degradation, which destroys the strict molar stoichiometry required for high-yield Knorr pyrazole cyclocondensations [2]. Furthermore, substituting with 4-chlorophenylhydrazine or unsubstituted phenylhydrazine fundamentally alters the electronic and steric profile of the resulting pyrazole core; this not only shifts the regioselectivity of the cyclization—increasing the burden of chromatographic purification—but also obliterates the nanomolar target affinity required for CB1 receptor antagonists, rendering the final synthesized compounds pharmacologically inactive [3].

Oxidative Stability and Stoichiometric Precision in Cyclocondensation

Arylhydrazine free bases are notoriously unstable and prone to rapid oxidation under ambient conditions, which severely compromises reaction stoichiometry. Procuring the hydrochloride salt of 2,4-dichlorophenylhydrazine ensures a bench-stable solid that permits precise molar dosing (typically 1.0 to 1.3 equivalents) during Knorr pyrazole syntheses. This stability directly translates to reproducible isolated yields of 60-62% for complex 1,5-diarylpyrazole intermediates, preventing the batch-to-batch variability and yield crashes associated with degraded free-base precursors[1].

Evidence DimensionPrecursor shelf stability and stoichiometric reliability
Target Compound Data2,4-Dichlorophenylhydrazine hydrochloride (bench-stable solid, precise 1.0-1.3 equiv dosing)
Comparator Or Baseline2,4-Dichlorophenylhydrazine free base (rapid oxidative degradation)
Quantified DifferenceHydrochloride salt secures >60% intermediate yields by preventing stoichiometric drift caused by free base oxidation.
ConditionsAmbient handling and refluxing ethanol/THF during Knorr pyrazole cyclocondensation.

Buyers must procure the hydrochloride salt to guarantee reproducible manufacturing yields and avoid costly material waste from degraded starting materials.

Obligate Structural Requirement for Nanomolar CB1 Receptor Affinity

In the development of 1,5-diarylpyrazole-based cannabinoid (CB1) receptor antagonists (such as Rimonabant analogs), the substitution pattern on the N1-phenyl ring is the primary determinant of binding affinity. Structure-activity relationship (SAR) studies demonstrate that the 2,4-dichlorophenyl group—derived exclusively from 2,4-dichlorophenylhydrazine hydrochloride—is optimal for target binding. Substituting this precursor with 4-chlorophenylhydrazine or unsubstituted phenylhydrazine results in a drastic decrease in receptor affinity, stripping the final molecule of its therapeutic efficacy [1].

Evidence DimensionCB1 Receptor Binding Affinity
Target Compound Data2,4-Dichlorophenyl substitution (optimal nanomolar affinity)
Comparator Or Baseline4-Chlorophenyl or unsubstituted phenyl substitution (decreased affinity)
Quantified Difference2,4-dichloro substitution is an obligate requirement for peak CB1 affinity; mono-chloro or unsubstituted analogs fail to achieve comparable binding.
ConditionsRadioligand displacement assays for 1,5-diarylpyrazole carboxamides.

For medicinal chemistry procurement, selecting the exact 2,4-dichloro precursor is non-negotiable to achieve the nanomolar target affinity required for CB1 antagonists.

High-Yield Regioselectivity for Agrochemical Safener Intermediates

The synthesis of agrochemical safeners like mefenpyr-diethyl relies on the regioselective [3+2] cyclocondensation of an arylhydrazine with a diketo ester. The strong electron-withdrawing nature of the two chlorine atoms on 2,4-dichlorophenylhydrazine hydrochloride drives the regioselectivity of this reaction, reliably producing the desired ethyl 2-[2-(2,4-dichlorophenyl)hydrazono]acetate intermediate with isolated yields of 58% to 62% at the industrial scale. Substituting with less polarized hydrazines alters the isomer ratio, necessitating expensive and solvent-heavy chromatographic separations [1].

Evidence DimensionIsolated yield of target pyrazole intermediate
Target Compound Data2,4-Dichlorophenylhydrazine hydrochloride (58-62% isolated yield)
Comparator Or BaselineLess polarized generic arylhydrazines (lower regioselectivity, mixed isomers)
Quantified DifferenceProvides a reliable ~60% yield of the correct regioisomer without requiring complex chromatographic purification.
ConditionsRefluxing ethanol/THF with triethylamine and ethyl glyoxylate.

High regioselectivity directly lowers purification costs and solvent waste in pilot-scale agrochemical manufacturing.

Dual-Action Defect Passivation in Lead-Free Perovskite Solar Cells

Lead-free tin halide perovskites (e.g., FASnI3) suffer from rapid degradation due to the oxidation of Sn2+ to Sn4+. Doping the perovskite precursor solution with 2,4-dichlorophenylhydrazine hydrochloride introduces a dual-action mechanism: the hydrazine moiety acts as a moderate reductant to suppress Sn2+ oxidation, while the hydrophobic 2,4-dichlorophenyl group provides a moisture barrier. This specific doping strategy increases the Power Conversion Efficiency (PCE) by approximately 48% (achieving up to 13.4%) and allows the device to maintain 82% of its original efficiency over 330 hours of continuous 1-sun illumination [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Operational Longevity
Target Compound DataFASnI3 doped with 2,4-dichlorophenylhydrazine hydrochloride (13.4% PCE, 82% retention at 330h)
Comparator Or BaselineUndoped FASnI3 baseline (lower PCE, rapid oxidative degradation)
Quantified DifferenceDoping increases PCE by ~48% and drastically extends operational half-life via Sn4+ reduction.
ConditionsTin-based (lead-free) perovskite solar cells under AM1.5G one-sun illumination.

Provides materials scientists with a highly specific, dual-function dopant to scale up stable, high-efficiency lead-free photovoltaics.

Synthesis of High-Affinity CB1 Receptor Antagonists

2,4-Dichlorophenylhydrazine hydrochloride is the mandatory starting material for synthesizing 1,5-diarylpyrazole-based CB1 inverse agonists and antagonists (e.g., Rimonabant and its photoswitchable analogs). The 2,4-dichloro substitution pattern is an obligate structural requirement for achieving nanomolar receptor affinity, making this exact compound indispensable for medicinal chemistry programs targeting the endocannabinoid system [1].

Industrial Manufacturing of Pyrazole-Based Agrochemical Safeners

In the production of herbicide safeners such as mefenpyr-diethyl, this hydrochloride salt is utilized to drive highly regioselective [3+2] cyclocondensations. Its specific electronic profile ensures high isolated yields (58-62%) of the correct pyrazole regioisomer, allowing agrochemical manufacturers to bypass costly chromatographic purification steps during pilot and commercial scale-up [2].

Defect Passivation in Lead-Free Tin Perovskite Photovoltaics

For optoelectronic researchers developing non-toxic solar cells, 2,4-dichlorophenylhydrazine hydrochloride serves as a highly effective dual-action dopant for FASnI3 perovskites. It chemically reduces performance-killing Sn4+ defects back to Sn2+ while its hydrophobic aromatic ring shields the crystal lattice from moisture, boosting Power Conversion Efficiency (PCE) by nearly 50% and vastly extending device longevity[3].

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (35.23%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (35.23%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (35.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (35.23%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (63.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (36.36%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

5446-18-4

Dates

Last modified: 08-15-2023

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